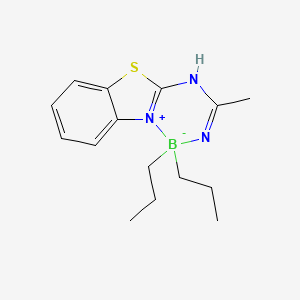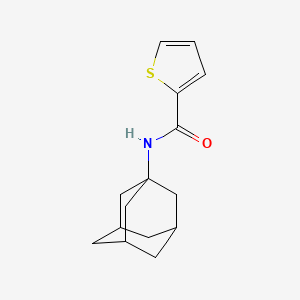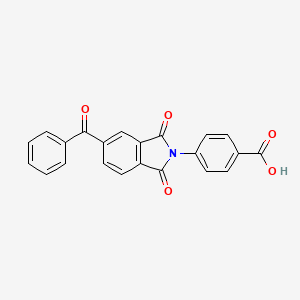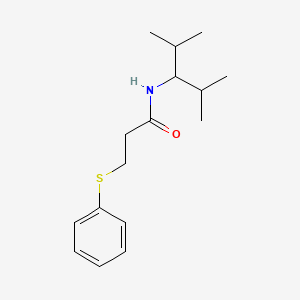
NoName
Descripción general
Descripción
NoName is a useful research compound. Its molecular formula is C15H22BN3S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.1627491 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
11-methyl-13,13-dipropyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3S/c1-4-10-16(11-5-2)18-12(3)17-15-19(16)13-8-6-7-9-14(13)20-15/h6-9H,4-5,10-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVYNTSZWCGERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N=C(NC2=[N+]1C3=CC=CC=C3S2)C)(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characterization of the "NoName" compound mentioned in the context of Alzheimer's disease?
A1: While the specific structure isn't provided, research suggests "this compound 3" exhibits promising interactions with the PSEN-1 binding domain (amino acids 440) []. This interaction hints at its potential as an inhibitor of PSEN-1, a protein implicated in Alzheimer's disease.
Q2: The abstract concerning Cassia mimosoides var. This compound (M.) essential oil mentions "phthalides." Could you elaborate on what phthalides are and their significance in this context?
A2: Phthalides are a class of organic chemical compounds characterized by a particular five-membered ring structure. In the essential oil of Cassia mimosoides var. This compound (M.), phthalides are the predominant components []. Their presence and relative stability during storage at 4°C suggest potential applications in flavoring or fragrance industries.
Q3: One abstract mentions a “this compound product” being tested alongside Karate (lambda-cyhalothrin) on wolf spiders. Can you provide more context for this research and its implications?
A3: The research aimed to develop guidelines for testing pesticide effects on wolf spiders []. The "this compound product" likely refers to a pesticide under development or undergoing blind testing. This research is crucial for understanding the environmental impact of pesticides and developing safer alternatives.
Q4: What is the significance of 5-silaspiro [, ] this compound in the development of low-k cap layers for ULSI devices?
A4: 5-silaspiro [, ] this compound is a novel precursor designed using quantum chemical calculations to fabricate SiCH films with specific Si–C2H4–Si networks []. These films are crucial for creating low-k cap layers with strong barrier properties against copper and moisture diffusion, essential for the further miniaturization of ULSI devices.
Q5: How is computational chemistry being utilized in the research of these "this compound" compounds?
A5: Computational methods like molecular modeling, QSAR, and virtual screening are valuable tools [, ]. For example, in studying potential Alzheimer's treatments, these techniques help predict the binding affinity of "this compound" compounds to target proteins like PSEN-1, offering insights into their potential efficacy and guiding further development [].
Q6: Are there any findings regarding the stability of these "this compound" compounds?
A6: Research on Cassia mimosoides var. This compound (M.) essential oil indicates that the stability of its phthalide content is temperature-dependent, remaining relatively stable at 4°C but increasing after a week at 25°C []. This information is crucial for determining optimal storage conditions and potential shelf life.
Q7: What analytical techniques are employed in researching these "this compound" compounds?
A7: Various analytical methods are crucial for studying "this compound" compounds. For instance, capillary GC and GC-MS are used to identify and quantify the volatile flavor constituents in Cassia mimosoides var. This compound (M.) essential oil [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [2,2,2-trifluoro-1-[(2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5223711.png)
![N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5223717.png)


![2-[3,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5223731.png)
![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)
![N-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5223740.png)


![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5223770.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5223778.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223800.png)

